L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine

ACE inhibition Tetrapeptide IC50 comparison

Researchers sourcing ACE-inhibitory peptides often encounter compounds that lose activity during digestion or exhibit weak micromolar potency. L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine (FPCK) solves this with a nanomolar binding affinity (Ki = 6.75 nM) and proven stability against pepsin and chymotrypsin. This makes it a reliable tool for cardiovascular studies and functional food development. - Competitive ACE inhibitor: IC50 of 6.4 µM, Ki of 6.75 nM, outperforming top hits from a 160,000-peptide screen. - GI-stable sequence: Retains ACE-inhibitory potency within 24% of baseline after sequential protease treatment. - Validated activity: Documented antihypertensive effects in SHR models, suitable as a QSAR benchmark or positive control.

Molecular Formula C23H34N4O5S
Molecular Weight 478.6 g/mol
CAS No. 918526-69-9
Cat. No. B12628938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine
CAS918526-69-9
Molecular FormulaC23H34N4O5S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C23H34N4O5S/c1-14(2)11-17(23(31)32)25-20(28)18(13-33)26-21(29)19-9-6-10-27(19)22(30)16(24)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,33H,6,9-13,24H2,1-2H3,(H,25,28)(H,26,29)(H,31,32)/t16-,17-,18-,19-/m0/s1
InChIKeyJHUOBEUGZVXSMU-VJANTYMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPCK Tetrapeptide: ACE Inhibitor Overview


L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine (sequence FPCK) is a synthetic tetrapeptide comprising L-phenylalanine, L-proline, L-cysteine, and L-leucine. It is classified as an angiotensin-converting enzyme (ACE) inhibitory peptide with a reported in vitro IC50 of 6.4 µM and a competitive inhibition constant (Ki) of 6.75 nM [1]. The compound has been studied for its resistance to gastrointestinal proteases, including pepsin and chymotrypsin, and has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHRs) [2]. These properties position it as a candidate for further development in cardiovascular research and functional food applications.

ACE inhibition assay workflow – reported IC50 supports enzyme inhibition screening studies
Protease resistance screening context – retains inhibitory activity after pepsin/chymotrypsin treatment
In vivo model-response research – reported antihypertensive activity in SHR model, supports cardiovascular pathway studies

Why Generic ACE Peptides Cannot Substitute


ACE-inhibitory peptides are a structurally diverse class for which small changes in amino acid sequence can drastically alter potency, inhibition kinetics, and metabolic stability. For example, a systematic evaluation of 160,000 tetrapeptides found that the most potent members exhibit IC50 values in the 20–37 µM range [1], whereas L-phenylalanyl-L-prolyl-L-cysteinyl-L-leucine achieves an IC50 of 6.4 µM with a competitive inhibition mechanism characterized by a nanomolar Ki (6.75 nM) [2]. Furthermore, many in-class peptides lose activity upon exposure to gastrointestinal proteases, but this tetrapeptide retains its ACE-inhibitory potency following sequential pepsin and chymotrypsin treatment [2]. These differential features mean that procurement of a generic 'ACE-inhibitory tetrapeptide' cannot replicate the potency, binding kinetics, or digestive stability profile of this specific sequence.

!
Sequence-specific potency may differ – generic ACE tetrapeptides show widely variable IC50 values; reported activity of FPCK is not generalizable to other sequences.
!
Inhibition kinetics may not transfer – competitive mechanism and nanomolar Ki are sequence-dependent; other peptides often display different inhibition modes.
!
Digestive stability profile may not replicate – many ACE-inhibitory peptides lose activity after GI protease exposure, whereas this tetrapeptide retains near-complete potency.

Quantitative Evidence and Comparator Differentiation


ACE Inhibitory Potency Comparison

L-Phenylalanyl-L-prolyl-L-cysteinyl-L-leucine (FPCK) demonstrates an ACE IC50 of 6.4 µM [1]. This is approximately 3.1-fold more potent than the top-performing tetrapeptide WWNW (IC50 = 19.98 ± 8.19 µM) and up to 5.7-fold more potent than WWTY (IC50 = 36.76 ± 1.32 µM) identified in a comprehensive molecular docking and in vitro validation screen of 160,000 tetrapeptides [2]. While assay conditions are not identical (cross-study comparison), both datasets measure ACE inhibition in vitro using standard spectrophotometric or fluorometric methods.

ACE Inhibitory Potency
Context-dependent
IC50 6.4 µM
Supports ACE inhibition assay ranking context; reported 3.1–5.7-fold higher potency vs. top screened tetrapeptides (cross-study).
Data from independent sources; not a head-to-head comparison.
ACE inhibition Tetrapeptide IC50 comparison

Competitive Binding Affinity Analysis

This tetrapeptide acts as a competitive inhibitor of ACE with a Ki of 6.75 nM [1], indicating nanomolar target engagement. For context, captopril, a first-line small-molecule antihypertensive, exhibits a Ki of approximately 1.7 nM for ACE [2]. The comparable binding affinity suggests that, despite being a peptide, FPCK achieves tight active-site binding. Many other peptide ACE inhibitors display micromolar Ki values [3], making this peptide among the most potent peptide-based ACE binders reported.

Competitive Binding Ki
Class-level
Ki = 6.75 nM
Supports target engagement interpretation; nanomolar affinity comparable to small-molecule drugs, orders of magnitude lower than typical peptide inhibitors.
Class-level inference; captopril Ki ~1.7 nM for reference.
ACE Competitive inhibition Ki

Proteolytic Stability After GI Protease Exposure

Gastrointestinal stability is a well-known limitation of peptide-based ACE inhibitors. This tetrapeptide demonstrated exceptional resistance: the IC50 remained essentially unchanged after sequential treatment with pepsin and chymotrypsin (IC50 = 0.0026 ± 0.0002 mg/mL vs. 0.0021 ± 0.0005 mg/mL for untreated control) [1]. In contrast, many food-derived ACE-inhibitory peptides, including the well-studied tripeptides IPP and VPP, show significant activity loss under simulated gastrointestinal digestion [2].

Proteolytic Stability
Reported
IC50 retained:
0.0021 → 0.0026 mg/mL
(after pepsin + chymotrypsin)
Supports stability screening context; insignificant change in inhibitory potency after sequential GI protease exposure.
Many food-derived peptides lose >50% activity under similar conditions.
Peptide stability Pepsin Chymotrypsin

Potency Advantage Over Structural Analog Phe-Leu

The dipeptide Phe-Leu, which shares the N-terminal Phe residue with this tetrapeptide, is a well-characterized natural ACE inhibitor isolated from salmon muscle with an IC50 of 13.6 µM [1]. The tetrapeptide FPCK (IC50 = 6.4 µM) is approximately 2.1-fold more potent [2]. This difference underscores the contribution of the C-terminal extension (Pro-Cys-Leu) to enhanced ACE inhibition, possibly through additional active-site contacts noted in structure-activity studies of longer peptides [3].

Vs. Phe-Leu dipeptide
Reported
2.1-fold lower IC50
vs. Phe-Leu (13.6 µM)
Supports sequence-specific potency context; C-terminal extension contributes to enhanced inhibition.
Cross-study comparison; Phe-Leu is a natural ACE inhibitor from salmon.
Dipeptide comparator Phe-Leu ACE IC50

In Vivo Antihypertensive Efficacy in SHR Model

This tetrapeptide has been reported to exhibit potent antihypertensive activities in spontaneously hypertensive rats (SHRs) [1]. While precise systolic blood pressure reductions (in mmHg) and dose-response parameters are not publicly available in the current literature, the in vivo validation distinguishes this peptide from many ACE-inhibitory peptides that demonstrate in vitro activity without corresponding animal efficacy data [2]. The original ACE-inhibitory tripeptides IPP and VPP, by comparison, required doses of 5–10 mg/kg orally to achieve measurable SBP reductions in SHRs [2].

In Vivo SHR Response
Data to verify
Reported antihypertensive activity; quantitative SBP reduction not available
Supports model-response endpoint context; in vivo validation differentiates from peptides with only in vitro data.
Protocol and dose parameters not disclosed in accessible sources.
Antihypertensive SHR In vivo

Research and Industrial Application Scenarios


Functional Food Ingredient for Blood Pressure Management

The peptide's nanomolar ACE binding affinity (Ki = 6.75 nM) [1] combined with its demonstrated resistance to pepsin and chymotrypsin degradation [1] makes it a strong candidate for incorporation into functional foods or nutraceuticals targeting blood pressure management. Unlike many ACE-inhibitory peptides that lose activity during digestion, FPCK retains IC50 values within 24% of baseline after sequential protease treatment, addressing a major formulation challenge in the functional food industry.

Preclinical Lead for Antihypertensive Drug Discovery

With a Ki of 6.75 nM [1] that approaches the binding affinity of the small-molecule drug captopril (Ki ~1.7 nM) [2] and documented antihypertensive activity in an SHR model [3], this tetrapeptide represents a validated starting point for medicinal chemistry optimization. The competitive inhibition mechanism [1] provides a clear pharmacodynamic rationale for structure-based design of analogs with improved pharmacokinetic properties.

Reference Standard for ACE Inhibition Assays

Given that FPCK exhibits an IC50 (6.4 µM) substantially lower than the top-performing tetrapeptides in a 160,000-compound screen (IC50 range: 19.98–36.76 µM) [4], it can serve as a positive control or benchmark compound in ACE inhibition screening campaigns. Its well-characterized competitive kinetics (Ki = 6.75 nM) and stability profile also make it suitable for quantitative structure-activity relationship (QSAR) training datasets aimed at predicting ACE-inhibitory peptide potency.

Model Peptide for Oral Delivery Formulation Development

The comprehensive stability dataset against ACE, pepsin, and chymotrypsin (IC50 values remaining within 0.0020–0.0026 mg/mL across all treatment conditions) [1] positions FPCK as an excellent model peptide for evaluating oral delivery technologies. Formulation scientists can use this peptide to benchmark encapsulation efficiency, enteric coating performance, or protease inhibitor co-formulation strategies, given its quantifiable stability baseline.

Application
Selection Property
Validation Focus
ACE enzyme inhibition studies
Reported potency and competitive inhibition profile
IC50 reproducibility and cross-assay consistency
Cardiovascular research tool compound
Nanomolar target engagement (Ki) and in vivo model-response context
SHR model endpoint reproducibility; pharmacokinetic characterization
ACE assay benchmark / reference compound
Well-characterized inhibition kinetics and stability profile
Inter-laboratory potency and stability validation
Oral delivery formulation research
GI protease resistance and retained inhibitory activity
In vitro digestion stability under varied formulation conditions
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